molecular formula C21H20ClN3O2 B7717217 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide

Cat. No. B7717217
M. Wt: 381.9 g/mol
InChI Key: OYKOBGYTQVMYJX-UHFFFAOYSA-N
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Description

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide has shown potential applications in various areas of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting amyloid-beta fibrils, which are associated with Alzheimer's disease. This compound has also been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been used as a tool compound to study the role of various proteins in biological systems.

Mechanism of Action

The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide is not fully understood, but it is believed to interact with specific proteins and enzymes in biological systems. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to bind to amyloid-beta fibrils and inhibit their aggregation.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide depend on the specific biological system being studied. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been reported to inhibit the aggregation of amyloid-beta fibrils, which could be beneficial for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting amyloid-beta fibrils. Additionally, it has shown potential applications in various areas of scientific research, including anti-inflammatory, anti-cancer, and anti-bacterial studies. However, there are also limitations to using this compound, including potential toxicity and the need for further optimization of the synthesis method to improve yield and purity.

Future Directions

There are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in anti-inflammatory, anti-cancer, and anti-bacterial research. Finally, there is a need for optimization of the synthesis method to improve yield and purity, as well as development of new derivatives of this compound with improved properties.

Synthesis Methods

The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide involves the reaction of 2-chlorobenzoyl chloride with cyclohexylamine in the presence of a base to form N-cyclohexyl-2-chlorobenzamide. This intermediate is then reacted with sodium azide and copper (I) iodide to form 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide. The synthesis of this compound has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c22-18-13-7-6-12-17(18)19-24-21(27-25-19)16-11-5-4-10-15(16)20(26)23-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKOBGYTQVMYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide

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